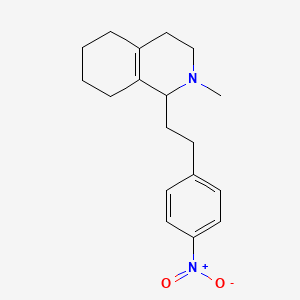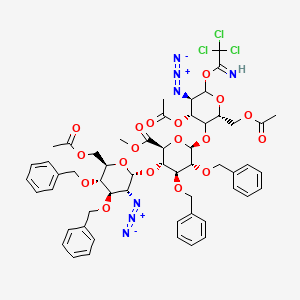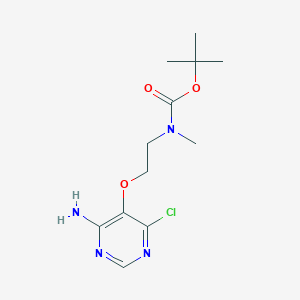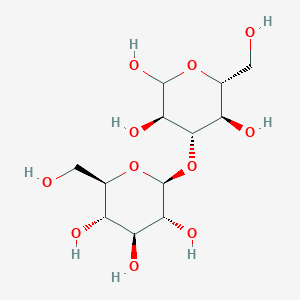![molecular formula C17H22N2OSi B11830303 Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- CAS No. 439117-74-5](/img/structure/B11830303.png)
Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is a complex organic compound that features an indole moiety, a cyclopentane ring, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indoles is the Fischer Indole Synthesis, which involves the reaction of aryl hydrazones with ketones or aldehydes under acidic conditions . The cyclopentane ring can be introduced through cyclization reactions, and the trimethylsilyl group is often added via silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, affecting biological pathways and cellular functions. The trimethylsilyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-ethanamine: Shares the indole core but differs in the side chain structure.
3-(1H-Indol-3-yl)propanal: Another indole derivative with a different functional group.
Uniqueness
3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is unique due to its combination of an indole moiety, a cyclopentane ring, and a trimethylsilyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
439117-74-5 |
|---|---|
Fórmula molecular |
C17H22N2OSi |
Peso molecular |
298.45 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-1-trimethylsilyloxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C17H22N2OSi/c1-21(2,3)20-17(12-18)9-8-13(10-17)15-11-19-16-7-5-4-6-14(15)16/h4-7,11,13,19H,8-10H2,1-3H3 |
Clave InChI |
QGALMGBSEYYIRF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1(CCC(C1)C2=CNC3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)

![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)


![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)



![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)

![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
